Spiredine
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Overview
Description
Spiredine is a diterpenoid. It derives from a hydride of an atisane.
Scientific Research Applications
Alkaloid Identification in Thalictrum Sessile
- Study Overview: Research conducted on the roots of Thalictrum sessile led to the identification of several alkaloids, including Spiredine. This study was pivotal in expanding the knowledge of naturally occurring alkaloids in plant species (Wu et al., 1988).
Diterpenoid Alkaloids in Spiraea Japonica
- Research Insights: A study on Spiraea japonica L. f. var. fortunei identified various alkaloids, including this compound. The work involved using nuclear magnetic resonance and mass spectrometry for structural elucidation (Fan et al., 2005).
Actin Filament Interaction
- Biological Relevance: While not directly related to this compound, research on the protein Spire's interaction with actin filaments contributes to understanding cellular dynamics, which could be relevant for broader biological studies involving similar compounds (Ito et al., 2011).
Proteomics Research Platform - SPIRE
- Technological Application: The SPIRE (Systematic Protein Investigative Research Environment) platform represents an application of advanced technology in proteomics research, highlighting the evolving landscape of scientific research tools (Kolker et al., 2011).
Herschel-SPIRE Instrument in Astronomy
- Astronomical Research: Although not directly linked to this compound, the Herschel-SPIRE instrument in astronomical research showcases the diversity and advancement in scientific research instrumentation (Griffin et al., 2010).
Dual-Ion Irradiation Studies - SPIRE Center
- Material Science: The SPIRE Center's research on radiation damage using dual-ion irradiation methods demonstrates the application of advanced techniques in material science (Kohyama et al., 2004).
Properties
CAS No. |
60062-45-5 |
---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(1S,5R,11R,14R,17S,20S,21R)-5-methyl-15-methylidene-7-oxa-10-azaheptacyclo[12.6.2.01,11.05,20.06,10.012,17.017,21]docosane-19,22-dione |
InChI |
InChI=1S/C22H27NO3/c1-11-9-21-10-14(24)16-20(2)4-3-5-22(16)17(21)15(25)12(11)8-13(21)18(22)23-6-7-26-19(20)23/h12-13,16-19H,1,3-10H2,2H3/t12-,13?,16-,17-,18-,19?,20-,21+,22+/m1/s1 |
InChI Key |
SMCYLHSXVDDYCA-UXTSAHMASA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1C(=O)C[C@]56[C@H]3C(=O)[C@H](CC5[C@H]4N7C2OCC7)C(=C)C6 |
SMILES |
CC12CCCC34C1C(=O)CC56C3C(=O)C(CC5C4N7C2OCC7)C(=C)C6 |
Canonical SMILES |
CC12CCCC34C1C(=O)CC56C3C(=O)C(CC5C4N7C2OCC7)C(=C)C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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